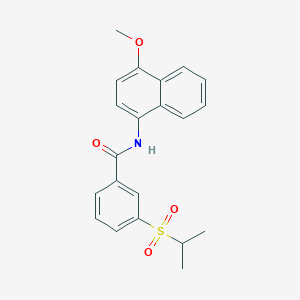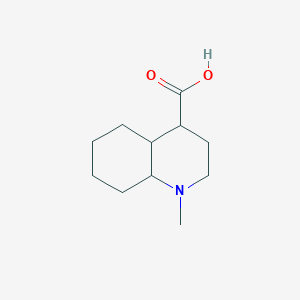
N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide” is a chemical compound with the molecular formula C19H17N5O7S . It is also known as “(E)-N-(4-(N-(3-Methoxypyrazin-2-yl)sulfamoyl)phenyl)-3-(5-nitrothiophene-2-yl)acrylamide” and is used as a Mixed Lineage Kinase Domain-Like Protein Inhibitor, Necrosome Inhibitor II, Necrosulfonamide, Necrosis Inhibitor III .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C18H15N5O6S2/c1-29-18-17(19-10-11-20-18)22-31(27,28)14-6-2-12(3-7-14)21-15(24)8-4-13-5-9-16(30-13)23(25)26/h2-11H,1H3,(H,19,22)(H,21,24)/b8-4+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a dark yellow solid . It has a molecular weight of 461.48 and a monoisotopic mass of 459.084869 Da . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Applications De Recherche Scientifique
Necroptosis Inhibition
Necrosulfonamide is a potent inhibitor of necroptosis, a regulated form of necrosis. Necroptosis plays crucial roles in various physiological and pathological conditions, including tissue damage response, development, and antiviral immunity . By specifically blocking necroptosis, Necrosulfonamide has become a valuable tool for researchers studying cell death pathways.
Targeting MLKL
The compound primarily targets the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key signaling molecule in necroptosis. Necrosulfonamide covalently modifies Cys88 of MLKL, thereby inhibiting its adaptor function . This interaction prevents the formation of the MLKL-RIP1-RIP3 necrosome complex, which is essential for downstream necroptotic signaling .
Human-Specific Effects
Necrosulfonamide exhibits species-specific effects. It potently inhibits human MLKL adaptor function but is ineffective against murine MLKL. This selectivity makes it a valuable tool for studying necroptosis in human cells .
Comparative Potency
Compared to Necrostatin-1 (Nec-1), another necroptosis inhibitor, Necrosulfonamide demonstrates greater potency in preventing necrotic/necroptotic death in human HT-29 cells (IC50 = 124 nM) while being ineffective against necrosis/necroptosis in murine L929 cells or apoptosis in human RIP3-null Panc-1 cells .
Mechanism of Action
Unlike Nec-1, which blocks RIP1-RIP3 interaction to prevent necrosome formation, Necrosulfonamide directly targets MLKL, disrupting downstream interactions with other effectors .
Potential Therapeutic Applications
Given its specific inhibition of necroptosis, Necrosulfonamide holds promise as a potential therapeutic agent. Researchers are exploring its use in conditions where necroptosis contributes to tissue damage, such as ischemic injury, neurodegenerative diseases, and inflammatory disorders.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Necrosulfonamide, is the Mixed Lineage Kinase Domain-Like Protein (MLKL) . MLKL is a key signaling molecule in the programmed necrosis (necroptosis) pathway .
Mode of Action
Necrosulfonamide interacts with its target, MLKL, by covalently modifying a specific cysteine residue (Cys88) and blocking the human MLKL adaptor function . This modification prevents the MLKL-RIP1-RIP3 necrosome complex from interacting with further downstream effectors .
Biochemical Pathways
The compound plays a significant role in the necroptosis pathway, which is crucial in various physiological and pathological conditions, including development, tissue damage response, and antiviral immunity . Necrosulfonamide specifically blocks necrosis downstream of RIP3 activation . The interaction between RIP1 and RIP3 is enhanced by Necrosulfonamide .
Pharmacokinetics
The compound is a cell-permeable acrylamide . .
Result of Action
The compound’s action results in the prevention of necrotic/necroptotic death in human cells . It is more potent than Nec-1 in preventing necrotic/necroptotic death in human HT-29 cells .
Propriétés
IUPAC Name |
N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5S/c1-32-24-22(25-15-16-26-24)28-34(30,31)19-13-11-17(12-14-19)27-23(29)20-9-5-6-10-21(20)33-18-7-3-2-4-8-18/h2-16H,1H3,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONFZLZDSKCQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(3-methoxypyrazin-2-yl)sulfamoyl)phenyl)-2-phenoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(2-Ethenylpiperidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2481745.png)
![N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride](/img/structure/B2481747.png)

![4-Chloro-7-Cyclohexyl-6,7-Dihydro-2-(Methylthio)-(5H)-Pyrrolo[2,3-D]Pyrimidine](/img/structure/B2481749.png)

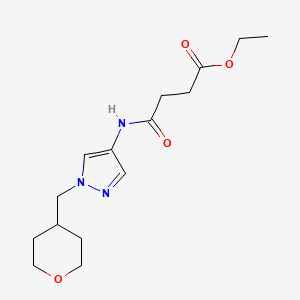
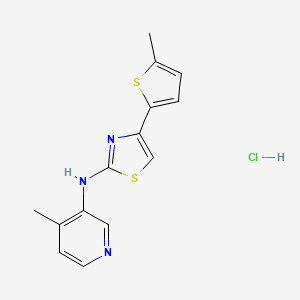
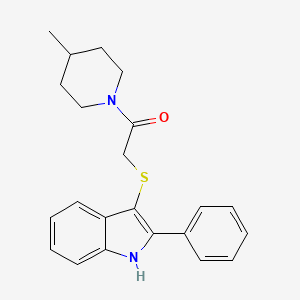


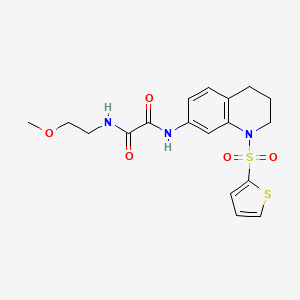
![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylic acid](/img/structure/B2481763.png)
